molecular formula C16H23FN2O4S B13850262 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid

3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid

Katalognummer: B13850262
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: GHDCGWBSCKVCFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl ring substituted with a 4-fluorophenylsulfonamido group and a methylamino group, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the 4-Fluorophenylsulfonamido Group: This step involves the sulfonation of 4-fluoroaniline, followed by coupling with the cyclohexyl ring.

    Addition of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorophenylsulfonamido Cyclohexane: Similar structure but lacks the methylamino group.

    Cyclohexyl Methylamino Propanoic Acid: Similar structure but lacks the 4-fluorophenylsulfonamido group.

Uniqueness

The unique combination of the 4-fluorophenylsulfonamido group and the methylamino group in 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C16H23FN2O4S

Molekulargewicht

358.4 g/mol

IUPAC-Name

3-[[4-[(4-fluorophenyl)sulfonylamino]cyclohexyl]-methylamino]propanoic acid

InChI

InChI=1S/C16H23FN2O4S/c1-19(11-10-16(20)21)14-6-4-13(5-7-14)18-24(22,23)15-8-2-12(17)3-9-15/h2-3,8-9,13-14,18H,4-7,10-11H2,1H3,(H,20,21)

InChI-Schlüssel

GHDCGWBSCKVCFE-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC(=O)O)C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.